molecular formula C₂₄H₄₂O₄ B116862 bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate CAS No. 34212-59-4

bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate

Cat. No. B116862
CAS RN: 34212-59-4
M. Wt: 394.6 g/mol
InChI Key: DEYPFJTZTYGZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate” is a complex organic compound. The name suggests it contains two (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl groups attached to a succinate .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (1R,2S,5R)-menthol, has been studied using techniques like X-ray diffraction, NMR, and IR spectroscopy .

Mechanism of Action

Target of Action

The primary target of (1R)-(-)-Dimenthyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate or bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, is the Succinate Receptor 1 (SUCNR1) . SUCNR1 is expressed in various cells and tissues and plays a crucial role in regulating tissue homeostasis .

Mode of Action

The interaction of (1R)-(-)-Dimenthyl succinate with SUCNR1 leads to increases in calcium and inositol-3-phosphate (IP) levels and inhibition of cyclic adenosine monophosphate (cAMP) formation . On the other hand, succinate stimulates cAMP formation in cardiomyocytes and platelets, and also promotes calcium accumulation .

Biochemical Pathways

(1R)-(-)-Dimenthyl succinate is an essential circulating metabolite within the tricarboxylic acid (TCA) cycle and functions as a substrate for succinate dehydrogenase (SDH), thereby contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .

Pharmacokinetics

The plasma succinate concentration measured in rodents varies from 6 to 20 μM, while human serum and plasma levels range from 2 – 3 to 2 – 20 μM respectively . The urinary succinate concentration in mice in physiological conditions is about 20 – 30 μM . Considering the EC 50 values for succinate in humans and mice (56 ± 8 and 28 ± 5 μM respectively), the levels of this endogenous ligand in plasma and urine in physiological conditions are too low to activate the receptor .

Result of Action

The result of the action of (1R)-(-)-Dimenthyl succinate is the stimulation of insulin secretion via a SUCNR1-Gq-PKC–dependent mechanism in human β cells . Mice with β cell–specific Sucnr1 deficiency exhibited impaired glucose tolerance and insulin secretion on a high-fat diet, indicating that SUCNR1 is essential for preserving insulin secretion in diet-induced insulin resistance .

Action Environment

Environmental factors such as CO2-limiting conditions can affect the succinate product ratio during carbohydrate fermentation . Under such conditions, less succinate and more ethanol are formed . The fermentation product ratio remained constant at pH values from 6.0 to 7.4 . More succinate was produced when hydrogen was present in the gas phase .

properties

IUPAC Name

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXZAUAIVAZWFN-KQFPAPQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.